Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-7-(methylsulfonyl)quinazoline

CDK2 inhibitor Liver cancer Apoptosis

4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS 1256958-29-8) is a privileged quinazoline scaffold with a unique 7-methylsulfonyl/4-hydroxy substitution pattern, critical for selective CDK2 inhibitor design and patented immunomodulator programs. Unlike regioisomers such as the 6-methylsulfonyl analog, the 7-sulfonyl orientation creates a distinct electronic environment and hydrogen-bonding network that directly impacts target binding affinity. This electron-withdrawing, metabolically stable methylsulfonyl group serves as a proven bioisostere for methoxy moieties in kinase inhibitor optimization. Procure to ensure synthetic fidelity and reproducibility in your SAR and lead optimization campaigns targeting hepatocellular carcinoma or inflammatory disease pathways. Ideal for chemical biology and medicinal chemistry labs requiring high-purity building blocks.

Molecular Formula C9H8N2O3S
Molecular Weight 224.23
CAS No. 1256958-29-8
Cat. No. B2604342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-(methylsulfonyl)quinazoline
CAS1256958-29-8
Molecular FormulaC9H8N2O3S
Molecular Weight224.23
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=N2
InChIInChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
InChIKeyZILHCDJJJXXSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS 1256958-29-8) for Drug Discovery & Chemical Biology Procurement


4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS 1256958-29-8) is a heterocyclic compound with a quinazoline core scaffold, distinguished by a hydroxyl group at the 4-position and a methylsulfonyl substituent at the 7-position [1]. Its molecular formula is C9H8N2O3S, with a molecular weight of 224.24 g/mol [2]. The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous clinically approved kinase inhibitors, including Gefitinib and Lapatinib, which target the epidermal growth factor receptor (EGFR) [3]. This compound is primarily supplied as a high-purity research chemical (≥95% purity) and is utilized as a versatile building block for the synthesis of more complex, biologically active molecules, particularly those designed as kinase inhibitors or immunomodulators [4].

Why 4-Hydroxy-7-(methylsulfonyl)quinazoline Cannot Be Substituted with Generic Quinazoline Analogs in Research


The specific substitution pattern of 4-Hydroxy-7-(methylsulfonyl)quinazoline confers unique chemical and biological properties that are not replicated by other quinazoline derivatives. The presence of the electron-withdrawing methylsulfonyl group at the 7-position, in conjunction with the 4-hydroxy group, creates a distinct electronic environment and hydrogen-bonding network that can significantly alter target binding affinity and selectivity compared to analogs lacking these precise modifications . For instance, the 4-hydroxy-7-methylsulfonyl substitution pattern is a key structural feature in a class of patented sulphone-substituted quinazolines developed as immunomodulators [1], while closely related regioisomers, such as 4-hydroxy-6-(methylsulfonyl)quinazoline (CAS 183322-50-1) , present a different spatial arrangement of the sulfonyl group, leading to divergent pharmacological profiles. Furthermore, in kinase inhibitor design, the 7-methylsulfonyl moiety is known to engage in critical interactions within the ATP-binding pocket, often replacing a metabolically labile methoxy group to improve drug-like properties [2]. Therefore, assuming functional interchangeability among quinazoline derivatives based solely on the core scaffold is scientifically unsound and can lead to irreproducible results or project failure.

Quantitative Evidence for Selecting 4-Hydroxy-7-(methylsulfonyl)quinazoline Over Alternatives


Target Compound as a Precursor for a Potent CDK2 Inhibitor with Sub-Micromolar Activity

4-Hydroxy-7-(methylsulfonyl)quinazoline serves as a crucial synthetic precursor for generating advanced sulfonyl quinazoline analogs with potent anti-cancer activity. While the parent compound itself is a building block, derivatives synthesized from it have demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. For example, the optimized derivatives B34 and B35, which are chemically elaborated from the core scaffold, exhibited IC50 values of 0.102 ± 0.04 µM and 0.058 ± 0.003 µM, respectively, against CDK2 .

CDK2 inhibitor Liver cancer Apoptosis

Advantage of the 7-Methylsulfonyl Moiety Over a 6-Methylsulfonyl Group in Immunomodulatory Patents

A direct comparison of regioisomeric substitution patterns reveals a clear structural preference in patented therapeutic applications. A key patent from Bayer Intellectual Property GmbH specifically claims sulphone-substituted quinazoline derivatives as immunomodulators, where the sulfonyl group is attached at the 7-position of the quinazoline ring [1]. In contrast, the regioisomer 4-Hydroxy-6-(methylsulfonyl)quinazoline (CAS 183322-50-1) is notably absent from the claims of this specific patent, suggesting that the 7-substitution pattern is critical for the desired biological activity. This distinction highlights that the position of the methylsulfonyl group is not arbitrary but is a key determinant of patentability and, by extension, biological function.

Immunomodulation Inflammation Quinazoline SAR

Comparison of Synthetic Versatility: 4-Hydroxy vs. 4-Chloro-7-(methylsulfonyl)quinazoline

The choice between 4-Hydroxy-7-(methylsulfonyl)quinazoline and its 4-chloro analog (4-Chloro-7-(methylsulfonyl)quinazoline, CAS 1256955-28-8) represents a critical synthetic decision point. The 4-chloro derivative is designed for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. In contrast, the 4-hydroxy compound presents a tautomeric amide-like structure (existing as 7-methylsulfonyl-3H-quinazolin-4-one), which is far less reactive toward direct substitution. This difference means the 4-hydroxy compound is not a direct alternative for reactions requiring a halogen handle. Instead, it serves as a distinct starting point for N-alkylation or O-alkylation under specific conditions or as a core for further functionalization after activation (e.g., conversion to a chloride) .

Organic Synthesis Cross-coupling Building Block

Primary Research Applications for Procuring 4-Hydroxy-7-(methylsulfonyl)quinazoline


Medicinal Chemistry: Synthesis of CDK2 Inhibitors for Liver Cancer Therapy

Researchers engaged in the development of novel cyclin-dependent kinase (CDK) inhibitors, particularly for hepatocellular carcinoma, should procure this compound as a key starting material. The 4-hydroxy-7-(methylsulfonyl)quinazoline scaffold has been validated in studies to generate potent CDK2 inhibitors with low micromolar IC50 values that induce caspase-mediated apoptosis in HepG-2 liver cancer cells .

Immunology & Inflammation Research: Development of Novel Immunomodulators

This compound is essential for laboratories working to expand upon patented classes of sulphone-substituted quinazoline immunomodulators. Its structure is specifically claimed as part of a broader class of compounds designed for treating various inflammatory diseases, as detailed in US Patent 8841311 [1]. Procurement ensures alignment with validated intellectual property and biological activity.

Chemical Biology: Generating Kinase Inhibitor Probe Compounds

The 7-methylsulfonyl group is a recognized bioisostere in kinase inhibitor design, often replacing a methoxy group to enhance metabolic stability or alter electronic properties for improved target engagement [2]. Chemical biology groups focused on probing kinase signaling pathways should utilize this compound to synthesize probe molecules and explore structure-activity relationships (SAR) around the quinazoline core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-(methylsulfonyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.